3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
CAS No.: 54289-76-8
Cat. No.: VC2676125
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54289-76-8 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 3-acetyl-4-hydroxy-1-methylquinolin-2-one |
| Standard InChI | InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3 |
| Standard InChI Key | NGXLZSYWEVIMPO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
The structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone consists of a quinoline core with specific modifications that define its chemical identity. The key structural features include:
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A quinolinone backbone with a carbonyl group at position 2
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An acetyl group (COCH₃) attached at position 3
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A hydroxyl group (OH) at position 4
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A methyl group (CH₃) substituted on the nitrogen at position 1
This arrangement of functional groups creates a unique electronic distribution within the molecule, contributing to its chemical reactivity and biological interactions. The presence of both the acetyl and hydroxyl groups in proximity within the structure facilitates intramolecular hydrogen bonding, which influences the compound's physical properties and potential interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (DMF, DMSO); limited water solubility |
| Melting Point | High (characteristic of quinolone derivatives) |
| Functional Groups | Acetyl, hydroxyl, N-methyl, carbonyl |
| Chemical Reactivity | Electrophilic at acetyl carbonyl; nucleophilic at hydroxyl group |
These properties influence how the compound behaves in different chemical environments and its potential interactions with biological systems. The presence of multiple functional groups provides various sites for chemical modifications, which can be exploited in the synthesis of derivatives with enhanced biological activities.
Chemical Reactivity
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone exhibits reactivity patterns typical of its constituent functional groups:
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The hydroxyl group at position 4 can undergo esterification, etherification, and oxidation reactions.
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The acetyl group at position 3 is susceptible to nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon.
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The compound can participate in condensation reactions involving the acetyl group, particularly with aldehydes and hydrazines.
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The quinolinone core provides a scaffold for various aromatic substitution reactions.
These reactivity patterns are crucial for understanding how the compound can be modified to create derivatives with potentially enhanced biological properties or altered physicochemical characteristics.
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several routes, based on methodologies described for structurally similar compounds. These approaches typically involve the construction of the quinolinone core followed by appropriate functionalization to introduce the acetyl group at position 3.
Synthesis from Diethyl Malonate Derivatives
One potential synthetic route for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is analogous to the synthesis of related compounds such as 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one. This approach involves the reaction of N-methylaniline with appropriate diethyl malonate derivatives that can introduce the acetyl functionality .
The general procedure involves:
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Heating a mixture of N-methylaniline and a suitable acetyl-containing diethyl malonate derivative at temperatures between 220-270°C
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Monitoring the distillation of ethanol, which indicates the progress of the reaction
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Cooling the reaction mixture and pouring it into toluene to facilitate precipitation
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Treating the precipitate with aqueous sodium hydroxide solution for purification
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Acidification with hydrochloric acid to obtain the final product
This high-temperature reaction promotes the formation of the quinolinone ring system through a series of condensation and cyclization steps. The specific conditions and ratios of reagents significantly influence the yield and purity of the final product.
Alternative Synthesis via Functionalization
An alternative approach involves the functionalization of pre-formed 4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This method would require:
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Initial synthesis of the 4-hydroxy-1-methylquinolin-2(1H)-one core structure
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Introduction of the acetyl group at position 3 through appropriate acylation reactions
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Optimization of reaction conditions to enhance selectivity and yield
This approach might be particularly useful when starting from commercially available 4-hydroxy-1-methyl-2-quinolone, which could serve as a convenient precursor .
Biological Activities
Antimicrobial Properties
One of the most significant biological activities of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The presence of the acetyl group at position 3 is believed to enhance this activity compared to similar quinolinone derivatives lacking this functional group.
The mechanism of antimicrobial action may involve:
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Interaction with bacterial cell membranes
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Inhibition of essential bacterial enzymes
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Interference with bacterial DNA replication processes
These antimicrobial properties make 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone a compound of interest for the development of new antibacterial agents, particularly in contexts where resistance to current antibiotics is a concern.
Antioxidant Activity
The structural features of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, particularly the hydroxyl group at position 4 and the extended conjugation system, suggest potential antioxidant activity. This is supported by research on related 4-hydroxy quinolinone derivatives, which have demonstrated significant antioxidant properties in various applications, including as additives in lubricating greases .
Research on structurally similar compounds has shown that:
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4-hydroxy quinolinone derivatives can effectively reduce oxidation in technical applications
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The presence of hydroxyl groups in quinolinones facilitates the delocalization of free radicals
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The antioxidant efficiency depends on the specific substitution pattern of the quinolinone core
These findings suggest that 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone may similarly exhibit antioxidant properties, which could be relevant for both its biological activities and potential technical applications.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Understanding the relationship between structure and activity requires comparison with structurally similar compounds. Table 2 presents a comparative analysis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone with related compounds:
This comparison highlights how subtle structural modifications can significantly influence biological activities. The acetyl group at position 3 in 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone likely contributes to its specific activity profile, differentiating it from compounds with other substituents at this position.
Key Structural Determinants of Activity
Analysis of structure-activity relationships suggests several key structural features that determine the biological activities of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone:
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The hydroxyl group at position 4 is critical for antioxidant activity and may contribute to antimicrobial properties through hydrogen bonding interactions with biological targets.
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The acetyl group at position 3 enhances antimicrobial activity and provides a reactive site for further chemical modifications.
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The N-methyl group affects lipophilicity and membrane permeability, potentially influencing the compound's ability to reach intracellular targets.
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The quinolinone core provides a rigid scaffold that positions the functional groups optimally for interaction with biological targets.
Understanding these structural determinants can guide the rational design of more potent derivatives with enhanced biological activities or improved pharmacokinetic properties.
Research Developments
Antioxidant Research on Related Compounds
Research on structurally similar 4-hydroxy quinolinone derivatives has provided valuable insights that may be applicable to 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. A study published in the Scientific Research Publishing journal evaluated the antioxidant efficiency of several 4-hydroxy quinolinone derivatives in lubricating greases .
The research employed standardized testing methods:
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Oxygen pressure drop tests (ASTM D-942)
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Total acid number determination (ASTM D-664)
The results demonstrated that:
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Quinolinone derivatives significantly reduced oxidation compared to blank samples
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The extent of oxidation inhibition varied depending on the specific structural features
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Compounds with butyl groups and hydroxyl groups showed the highest antioxidant efficiency
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Extended conjugation systems facilitated free radical delocalization, enhancing antioxidant activity
These findings suggest that 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, with its hydroxyl group and extended conjugation, may exhibit significant antioxidant properties that could be relevant for both biological applications and technical uses.
Quantum Chemical Calculations
Advanced computational methods have been applied to study quinolinone derivatives and understand the relationship between their molecular structure and antioxidant properties. Quantum chemical calculations using Gaussian 05 (HF/3-21G) have been used to determine key parameters such as:
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HOMO (Highest Occupied Molecular Orbital) energy levels
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LUMO (Lowest Unoccupied Molecular Orbital) energy levels
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Energy gaps between HOMO and LUMO
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Charge distribution across the molecule
Research on related compounds found good correlation between calculated quantum parameters and experimental antioxidant activity data . Similar computational approaches could be valuable for predicting the properties and activities of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone and guiding the design of more effective derivatives.
Synthesis Optimization Studies
Research on the synthesis of 4-hydroxy quinolinone derivatives has revealed important factors that influence reaction efficiency and product purity. For the preparation of 4-hydroxyquinolin-2(1H)-ones generally, key considerations include:
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The reaction temperature profile (typically 220-270°C) significantly affects yield and purity
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The ratio of starting materials (aniline derivatives to malonate esters) influences reaction completion
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Purification procedures, including precipitation in toluene and treatment with sodium hydroxide, are critical for obtaining pure products
These insights from related syntheses provide valuable guidance for optimizing the synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. Further research could focus on:
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Developing more efficient and environmentally friendly synthetic routes
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Exploring alternative catalysts to lower reaction temperatures
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Implementing continuous flow chemistry approaches for scale-up
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